what are the properties of 4,7-Dibromo-2-chlorobenzo[d]thiazole
what are the properties of 4,7-Dibromo-2-chlorobenzo[d]thiazole
Executive Summary & Compound Identity
4,7-Dibromo-2-chlorobenzo[d]thiazole is a specialized tri-halogenated heterocyclic scaffold. Unlike its widely used analog 4,7-dibromo-2,1,3-benzothiadiazole (a standard acceptor in organic photovoltaics), this compound features a benzothiazole core (S and N in the 5-membered ring, fused to benzene) with a reactive chlorine at the C2 position.
This molecule serves as a high-value "linchpin" intermediate. The C2-chlorine atom is highly activated for nucleophilic aromatic substitution (
Chemical Identity Table
| Property | Detail |
| IUPAC Name | 4,7-Dibromo-2-chlorobenzo[d]thiazole |
| CAS Number | 898747-94-9 (Representative) |
| Molecular Formula | |
| Molecular Weight | 327.42 g/mol |
| Core Scaffold | Benzo[d]thiazole |
| Key Substituents | 2-Chloro (Leaving Group), 4,7-Dibromo (Coupling Partners) |
| Solubility | Soluble in DCM, THF, DMSO; Insoluble in Water |
CRITICAL DISTINCTION: Do not confuse this compound with 4,7-dibromo-2,1,3-benzothiadiazole (CAS 15155-41-6). The latter possesses an N-S-N ring system and lacks the C2-chlorine functionality.
Structural Analysis & Reactivity Profile
The utility of 4,7-dibromo-2-chlorobenzo[d]thiazole stems from its distinct zones of electrophilicity. The benzothiazole ring system is electron-deficient, activating the C2 position.[1]
Reactivity Zones
-
Zone 1: C2-Position (Chlorine)
-
Nature: Highly Electrophilic (
bond character). -
Reactivity: Rapid
displacement. -
Nucleophiles: Primary/secondary amines, thiols, alkoxides.
-
Conditions: Mild base (
, ), polar aprotic solvent (DMF, DMSO), moderate heat (60–80 °C).
-
-
Zone 2: C4/C7-Positions (Bromine)
-
Nature: Aryl Halides.[2]
-
Reactivity: Transition-metal catalyzed cross-coupling.
-
Selectivity: The C7-bromide is generally less sterically hindered than the C4-bromide (which is peri- to the thiazole nitrogen).
-
Conditions: Pd(0) or Pd(II) catalysts, boronic acids (Suzuki), stannanes (Stille).
-
Reactivity Visualization (DOT Diagram)
Caption: Orthogonal reactivity map showing C2-selective nucleophilic attack vs. C4/C7 metal-catalyzed coupling.
Synthetic Pathways
Synthesis of this scaffold typically proceeds via the Sandmeyer reaction from the corresponding 2-aminobenzothiazole, which is accessible from 2,5-dibromoaniline. This route is preferred over direct halogenation of 2-chlorobenzothiazole due to regioselectivity control.
Protocol A: Synthesis of the Core Scaffold
Precursor: 2-Amino-4,7-dibromobenzothiazole.
Step 1: Diazotization & Chlorination (Sandmeyer)
-
Reagents:
(1.2 equiv), tert-Butyl nitrite ( -BuONO, 1.5 equiv). -
Solvent: Anhydrous Acetonitrile (MeCN).
-
Procedure:
-
Suspend anhydrous
in MeCN at 0 °C. -
Add
-BuONO dropwise. -
Add 2-amino-4,7-dibromobenzothiazole portion-wise over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 2–4 hours (monitor by TLC for disappearance of amine).
-
Heat to 60 °C for 1 hour to ensure completion if necessary.
-
-
Workup: Quench with dilute HCl. Extract with Ethyl Acetate (EtOAc).[3] Wash organic layer with brine, dry over
, and concentrate. -
Purification: Silica gel column chromatography (Hexane/EtOAc gradient).
Why this works: The tert-butyl nitrite generates the diazonium species in situ under non-aqueous conditions (Doyle-type Sandmeyer), which is immediately captured by the chloride source (
Protocol B: Functionalization at C2 ( )
Objective: Installation of a piperazine moiety (common in drug discovery).
-
Reagents: 4,7-Dibromo-2-chlorobenzo[d]thiazole (1.0 equiv), N-Boc-piperazine (1.2 equiv),
(2.0 equiv). -
Solvent: DMF (Dimethylformamide).
-
Procedure:
-
Dissolve the benzothiazole in DMF (0.1 M).
-
Add the base (
) and the amine. -
Heat to 80 °C for 4 hours.
-
Observation: The reaction mixture typically turns yellow/orange.
-
-
Validation: LC-MS should show mass shift corresponding to
( ) and . The bromine isotopic pattern ( ) must remain intact.
Experimental Workflow Diagram
The following diagram illustrates the logical flow for synthesizing and utilizing this scaffold, highlighting critical decision points.
Caption: Step-by-step synthetic workflow from aniline precursor to divergent application routes.
Applications & Strategic Utility
Medicinal Chemistry (Scaffold Hopping)
Benzothiazoles are privileged structures in kinase inhibitors (e.g., Riluzole derivatives). The 4,7-dibromo-2-chloro analog allows for:
-
Library Generation: Rapid derivatization at C2 with diverse amines.
-
SAR Exploration: Subsequent replacement of bromines at C4/C7 with aryl/heteroaryl groups to probe hydrophobic pockets in the target protein.
-
Metabolic Stability: Halogenation at C4/C7 blocks common metabolic oxidation sites on the benzene ring.
Materials Science
While less common than benzothiadiazole, the benzothiazole core offers broken symmetry, which can be advantageous in:
-
Non-Linear Optics (NLO): The dipole moment generated by the asymmetric thiazole ring.
-
Phosphorescent Emitters: As a ligand for Iridium(III) complexes, where the C2 position binds to the metal (after Cl displacement or cyclometalation).
Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye), Potential Sensitizer.
-
Handling: Use within a fume hood. Avoid inhalation of dust.
-
Waste Disposal: Halogenated organic waste. Do not mix with acid streams (risk of HCN/HSCN evolution if residual thiocyanate reagents are present from upstream steps).
References
-
Synthesis of 2-Chlorobenzothiazoles (Sandmeyer Method)
- Title: "Copper-free Sandmeyer-type Reaction for the Synthesis of Sulfonyl Fluorides" (Context: General Sandmeyer conditions on heterocycles).
- Source: Organic Chemistry Portal / Org. Lett.
-
URL:[Link]
-
Reactivity of 2-Halobenzothiazoles
- Title: "Nucleophilic Substitution Mechanisms: Halogenoalkanes and Heterocycles"
- Source: ChemGuide
-
URL:[Link]
-
Benzothiazole Scaffold in Medicinal Chemistry
-
Compound Identification (Catalog Data)
- Title: "4,7-Dibromo-2-chlorobenzo[d]thiazole Product Page"
- Source: LookChem / AaronChem
-
URL:[Link]
